molecular formula C7H9FN2O B2671583 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1823403-51-5

1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2671583
CAS RN: 1823403-51-5
M. Wt: 156.16
InChI Key: AIWJHMKHVJHMRP-UHFFFAOYSA-N
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Description

“1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” is a commercially available aldehyde . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For example, it can be used as the substrate to synthesize pyrazole derivative via Baeyer-Villiger oxidation .


Molecular Structure Analysis

The molecular structure of “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” is based on the pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” can be initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .

Scientific Research Applications

Aromatase and 5α-Reductase Inhibitors

A study focused on the synthesis of novel potent series of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivative using pyrazole-4-carbaldehyde as a starting material. The synthesized compounds, including Schiff bases and pyrazolo-thioxopyridin-2-[3H]-ones, exhibited significant inhibitory activity against 5α-reductase and aromatase, essential for treating conditions like prostate cancer and androgenetic alopecia (El-Naggar et al., 2020).

Antimicrobial Agents

Another study synthesized a series of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. These compounds showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, supported by in silico molecular docking studies for the inhibition of E. coli MurB enzyme (Bhat et al., 2016).

Antioxidant and Antimicrobial Properties

Research on quinolinyl chalcones containing a pyrazole group synthesized via Claisen–Schmidt condensation revealed promising antimicrobial properties. Compounds showed potent activity against bacterial and fungal strains, with methoxy-substituted compounds exhibiting moderate antioxidant activity (Prasath et al., 2015).

Fluorescence Molecular Rotors

A study synthesized a series of push–pull chromophoric extended styryls from a related carbaldehyde, demonstrating their application as fluorescence molecular rotors for viscosity sensing. These compounds showed aggregation-induced emission with enhanced fluorescence intensity, suitable for bioimaging and sensing applications (Telore et al., 2015).

Crystal Structure Analysis

The synthesis and crystal structure of N-substituted pyrazolines, derived from chalcones and hydrazine hydrate, provided insights into the structural configuration of such compounds. This research contributes to the understanding of molecular arrangements affecting the reactivity and interaction of pyrazole derivatives (Loh et al., 2013).

Safety and Hazards

“1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” can cause skin irritation and serious eye irritation. It should be stored in a cool place and should be kept in a container tightly closed in a dry and well-ventilated place .

Future Directions

The future directions for “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” could involve its use as a substrate for the synthesis of many important compounds. For example, the obtained pyrazole derivative can be used to synthesize a series of orexin receptor dual antagonists .

properties

IUPAC Name

1-ethyl-5-fluoro-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-3-10-7(8)6(4-11)5(2)9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWJHMKHVJHMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde

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